molecular formula C12H16O5S B12710477 Ethyl 5-(ethylsulphonyl)-o-anisate CAS No. 94108-78-8

Ethyl 5-(ethylsulphonyl)-o-anisate

Cat. No.: B12710477
CAS No.: 94108-78-8
M. Wt: 272.32 g/mol
InChI Key: HOFKFECQUOZJFJ-UHFFFAOYSA-N
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Description

Ethyl 5-(ethylsulphonyl)-o-anisate is an organic compound with a complex structure that includes an ethylsulphonyl group and an anisate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(ethylsulphonyl)-o-anisate typically involves the reaction of o-anisidine with ethylsulphonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation and solvent extraction to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(ethylsulphonyl)-o-anisate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethylsulphonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of ethyl 5-(ethylthio)-o-anisate.

    Substitution: Formation of various substituted anisates depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(ethylsulphonyl)-o-anisate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(ethylsulphonyl)-o-anisate involves its interaction with specific molecular targets. The ethylsulphonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl 5-(ethylsulphonyl)-o-anisate can be compared with other similar compounds such as:

    Ethyl 5-(methylsulphonyl)-o-anisate: Similar structure but with a methylsulphonyl group instead of an ethylsulphonyl group.

    Ethyl 5-(ethylthio)-o-anisate: Contains an ethylthio group instead of an ethylsulphonyl group.

    Ethyl 5-(ethylsulfonyl)-o-anisate: Similar structure but with a sulfonyl group instead of a sulphonyl group.

Properties

CAS No.

94108-78-8

Molecular Formula

C12H16O5S

Molecular Weight

272.32 g/mol

IUPAC Name

ethyl 5-ethylsulfonyl-2-methoxybenzoate

InChI

InChI=1S/C12H16O5S/c1-4-17-12(13)10-8-9(18(14,15)5-2)6-7-11(10)16-3/h6-8H,4-5H2,1-3H3

InChI Key

HOFKFECQUOZJFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)CC)OC

Origin of Product

United States

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